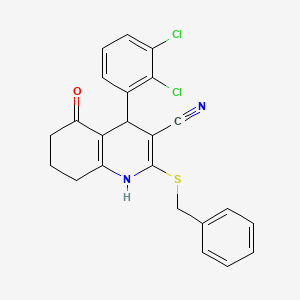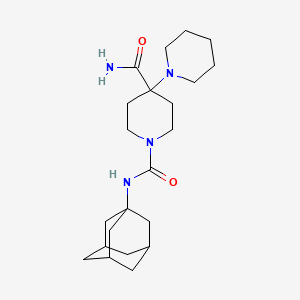![molecular formula C20H27N3O3 B4061840 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4061840.png)
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide
Descripción general
Descripción
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide (also known as LY2140023) is a compound that has been extensively researched in the field of neuroscience. It is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has shown promising results in the treatment of various psychiatric disorders.
Aplicaciones Científicas De Investigación
Oxazolidinones in Antimicrobial Therapy
Oxazolidinones, a novel class of synthetic antimicrobial agents, have been highlighted for their distinct mechanism of protein synthesis inhibition. They are predominantly bacteriostatic against a range of significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and various resistant strains of Streptococcus pneumoniae. Linezolid, a prominent member of this class, showcases nearly complete oral bioavailability, alongside favorable pharmacokinetic and toxicity profiles, marking a promising alternative for treating serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2012).
Novel Oxazolidinone Derivatives
Efforts to develop new oxazolidinone-based antibacterial agents have led to significant advancements. Research conducted by pharmaceutical companies aims to identify features responsible for activity enhancement. A vast array of oxazolidinone derivatives is under study, showcasing the potential for these compounds to reach the market as effective antibacterial agents (Poce et al., 2008).
Resistance Concerns and Novel Approaches
The emergence of linezolid-resistant Staphylococcus presents a notable challenge in clinical treatment. Resistance mechanisms primarily involve mutations to the 23S rRNA or the presence of a transmissible cfr ribosomal methyltransferase. The development and exploration of oxazolidinone-containing hybrids as novel anti-MRSA agents highlight the ongoing efforts to mitigate resistance issues and enhance therapeutic efficacy (Gu et al., 2013; Jiang, Liu, & Gao, 2020).
Propiedades
IUPAC Name |
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18(21-8-11-22-12-13-26-19(22)25)20(23-9-4-1-5-10-23)14-16-6-2-3-7-17(16)15-20/h2-3,6-7H,1,4-5,8-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDYCPHVTKSALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4CCOC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dibenzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061768.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4061776.png)

![1-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B4061780.png)
![1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4061783.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4061791.png)

![2-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4061804.png)
![2-[(4-methylbenzoyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B4061808.png)
![1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine](/img/structure/B4061814.png)
![N-[2-(difluoromethoxy)benzyl]-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B4061821.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylcyclohexyl)acetamide](/img/structure/B4061830.png)
![N-[2-chloro-5-(1-piperidinylsulfonyl)phenyl]-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061837.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4061846.png)